Product packaging for Methyl benzo[d]thiazole-5-carboxylate(Cat. No.:CAS No. 478169-65-2)

Methyl benzo[d]thiazole-5-carboxylate

Cat. No.: B1593214
CAS No.: 478169-65-2
M. Wt: 193.22 g/mol
InChI Key: UQGOTDUTYINDJD-UHFFFAOYSA-N
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Description

Contextualization within Benzo[d]thiazole Chemical Space

The benzothiazole (B30560) core is a privileged bicyclic ring system that is a common and integral structure in many natural and synthetic bioactive molecules. benthamscience.com This scaffold is of significant interest in medicinal chemistry due to the remarkable pharmacological potential of its derivatives. derpharmachemica.com The benzothiazole chemical space is vast, with research demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. benthamscience.comderpharmachemica.comijper.orgresearchgate.net

The versatility of the benzothiazole nucleus stems from its unique electronic properties and the ability to readily undergo substitutions at various positions, particularly at the C-2 and C-6 positions, which often leads to a change in its bioactivity. benthamscience.comderpharmachemica.com This has made benzothiazole and its derivatives a focal point in drug discovery and materials science. derpharmachemica.com They are found in marine and terrestrial natural compounds and are utilized as vulcanization accelerators, antioxidants, and imaging reagents. derpharmachemica.com

Significance of Benzo[d]thiazole-5-carboxylate Scaffolds in Contemporary Chemical Science

The presence of a carboxylate group at the 5-position of the benzothiazole ring, as seen in Methyl benzo[d]thiazole-5-carboxylate and its parent acid, Benzothiazole-5-carboxylic acid, is of particular importance. This functional group provides a reactive handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of a diverse range of derivatives. chemimpex.com

Research has indicated that Benzothiazole-5-carboxylic acid is a key building block in the development of pharmaceuticals, especially anti-inflammatory and antimicrobial agents. chemimpex.com The ability to convert the carboxylic acid or its ester into other functional groups, such as amides, allows for the exploration of a wide range of chemical space and the fine-tuning of biological activity. For instance, studies on related thiazole-5-carboxamide (B1230067) derivatives have shown their potential as anticancer agents. mdpi.com

While much of the literature focuses on substitutions at the 2- and 6-positions of the benzothiazole ring, the strategic placement of a functional group at the 5-position offers an alternative avenue for creating novel molecular architectures with potentially unique biological profiles. The investigation of derivatives of thiazole-5-carboxylic acid has revealed their potential in treating conditions like diabetes by improving insulin (B600854) sensitivity and in exhibiting free radical scavenging activities. nih.govresearchgate.net Furthermore, analogues of methyl thiazole-5-carboxylate have been synthesized and evaluated for their activity against the yellow fever virus. mdpi.com

The utility of the benzo[d]thiazole-5-carboxylate scaffold is not limited to medicinal chemistry. Its parent acid is also used in the formulation of agricultural chemicals like pesticides and herbicides, as a stabilizer in polymers, and as a reagent in analytical chemistry for the detection of metal ions. chemimpex.com This highlights the broad applicability and significance of this particular substitution pattern on the benzothiazole core in contemporary chemical science.

Below is a data table summarizing the key properties of this compound.

PropertyValueSource
IUPAC Name methyl 1,3-benzothiazole-5-carboxylate nih.gov
Molecular Formula C₉H₇NO₂S nih.gov
Molecular Weight 193.22 g/mol nih.gov
CAS Number 478169-65-2 nih.gov
Canonical SMILES COC(=O)C1=CC2=C(C=C1)SC=N2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOTDUTYINDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626907
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-65-2
Record name Methyl 1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Benzo D Thiazole 5 Carboxylate and Analogues

Classical and Contemporary Synthetic Approaches to the Benzo[d]thiazole Core

The construction of the benzo[d]thiazole scaffold is most commonly achieved through the formation of the thiazole (B1198619) ring fused to a benzene (B151609) precursor. Established methods generally involve the reaction of an ortho-substituted aniline (B41778), such as 2-aminothiophenol (B119425), with a suitable carbon-electrophile source. researchgate.netijper.org However, challenges associated with the stability and preparation of substituted 2-aminothiophenols have driven the exploration of alternative and more robust synthetic routes. ijper.org

Cyclization Reactions for Benzothiazole (B30560) Formation

Cyclization reactions represent the most fundamental approach to constructing the benzothiazole core. These methods typically involve the intramolecular formation of a carbon-sulfur bond and a carbon-nitrogen bond on an aromatic ring.

A classical route to 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate (B1210189) salt, followed by oxidative cyclization. This method, often referred to as the Hugershoff reaction, can be adapted for substituted anilines, including aminobenzoates, to generate functionalized benzothiazoles. The process typically begins with the formation of an arylthiourea intermediate from the reaction of the aniline with ammonium (B1175870) or potassium thiocyanate. researchgate.netnih.gov Subsequent treatment with an oxidizing agent, commonly bromine in an acidic medium or chloroform, induces the electrophilic cyclization to form the 2-aminobenzothiazole (B30445) ring. researchgate.netindexcopernicus.com

This strategy has been employed for the synthesis of various substituted 2-aminobenzothiazoles. For instance, p-substituted anilines can be cyclized using ammonium thiocyanate and bromine. researchgate.net An electrochemical approach has also been developed, using sodium bromide as both an electrolyte and a bromine source for the C–H thiolation of anilines with ammonium thiocyanate, presenting a greener alternative to using elemental bromine. researchgate.net

Table 1: Examples of Thiocyanation and Cyclization for 2-Aminobenzothiazole Synthesis

Starting Aniline Reagents Product Yield Reference
4-Substituted Anilines 1. KSCN2. Br₂ 2-Amino-6-substituted-carbonyl benzothiazoles N/A researchgate.net
3-Chloro-4-fluoroaniline KSCN, Br₂ 2-Amino-6-fluoro-7-chlorobenzothiazole N/A researchgate.net
Aniline Derivatives NH₄SCN, NaBr (electrolysis) 2-Aminobenzothiazole Derivatives Moderate to Good researchgate.net

The most direct and widely used method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (ATP) with various electrophilic partners. ekb.egresearchgate.netijper.org The versatility of this approach lies in the wide array of commercially available aldehydes, carboxylic acids, and their derivatives that can be used to install diverse substituents at the C-2 position of the benzothiazole ring. mdpi.comnih.gov

The reaction of 2-aminothiophenol with aldehydes is a common and efficient method. nih.gov A plausible mechanism involves the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon to form a Schiff base or a related intermediate, followed by an intramolecular cyclization via the thiol group and subsequent oxidation or dehydration to yield the final benzothiazole product. ekb.eg A variety of catalysts, including Brønsted acids, Lewis acids like samarium triflate, iodine, and even catalyst-free systems using air/DMSO as the oxidant, have been successfully employed. organic-chemistry.org

Condensation with carboxylic acids is another cornerstone of benzothiazole synthesis, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or a methanesulfonic acid/silica (B1680970) system at elevated temperatures. nih.govthieme-connect.de Microwave-assisted condensation of 2-aminothiophenols with carboxylic acids has been shown to be an efficient, solvent-free method. researchgate.net Other electrophiles such as acyl chlorides, esters, and nitriles also readily react with 2-aminothiophenol to afford the corresponding 2-substituted benzothiazoles. ijper.orgnih.govresearchgate.net

Table 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol (ATP)

Electrophile Catalyst/Conditions Product Type Yield Range Reference
Aldehydes H₂O₂/HCl, EtOH, RT 2-Substituted Benzothiazole Excellent nih.gov
Aldehydes Samarium triflate, H₂O 2-Substituted Benzothiazole Good organic-chemistry.org
Aldehydes Iodine, DMF 2-Substituted Benzothiazole Good organic-chemistry.org
Aldehydes Air/DMSO, catalyst-free 2-Arylbenzothiazole Good to Excellent organic-chemistry.org
Carboxylic Acids MeSO₃H/SiO₂, 140 °C 2-Substituted Benzothiazole 70–92% nih.gov
Carboxylic Acids Polyphosphoric acid, 200 °C 2-Substituted Benzothiazole Good indexcopernicus.comnih.gov
Nitriles Copper catalyst 2-Substituted Benzothiazole N/A nih.gov

Condensation and Coupling Reactions

Beyond the direct condensation of 2-aminothiophenol, other coupling strategies have been developed to construct the benzothiazole ring. These often involve intramolecular bond formation on a pre-functionalized aromatic substrate.

One such approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline solution. researchgate.net This method is highly effective for synthesizing specific isomers, as the cyclization proceeds via an intermediate radical onto a carbon atom ortho to the anilido nitrogen. researchgate.net

Modern transition-metal-catalyzed coupling reactions have also emerged as powerful tools. Intramolecular C-S bond formation can be achieved from N-(2-chlorophenyl)benzothioamides using a copper(II)-BINAM catalyst system under mild conditions. indexcopernicus.com Similarly, a one-pot Ullmann-type reaction between 2-iodoanilines and sodium dithiocarbamates, catalyzed by copper(II) acetate (B1210297), provides an efficient route to 2-aminobenzothiazoles. nih.gov Palladium-catalyzed intramolecular oxidative cyclization of N-arylthioureas is another effective strategy. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.com Several MCRs have been developed for the synthesis of the benzothiazole scaffold.

A three-component reaction of o-iodoanilines or electron-rich anilines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) furnishes 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another strategy involves the copper-promoted reaction of o-iodoaniline derivatives, elemental sulfur (S₈), and N-tosylhydrazones to create 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.org Redox cyclization strategies have also been reported, such as the copper-catalyzed three-component reaction of haloanilines, arylacetic acids, and elemental sulfur to produce 2-arylbenzothiazoles. nih.gov The use of heterogeneous or magnetically recoverable catalysts in these MCRs further enhances their sustainability by allowing for easy catalyst separation and reuse. researchgate.net

Molecular Hybridization Techniques in Scaffold Assembly

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with potentially enhanced activity, better selectivity, or a novel mechanism of action. The benzothiazole scaffold is frequently used as a core structure in molecular hybridization. nih.govnih.govtandfonline.com

The synthesis of these hybrids typically involves preparing a functionalized benzothiazole derivative which is then coupled to another bioactive scaffold. For example, benzothiazole-coumarin hybrids have been synthesized by reacting 2-aminobenzothiazole derivatives with a pre-formed 4-chloro-3-coumarinyl-quinazoline intermediate. nih.gov In another example, novel hybrid molecules containing both benzothiazole and thiazole rings were prepared by reacting a 2-(bromoacetyl)benzothiazole with a suitable thiosemicarbazone derivative. tandfonline.comresearchgate.net This technique allows for the creation of complex and structurally diverse molecules built upon the foundational benzothiazole ring system. tandfonline.com

Advanced Synthetic Strategies and Catalyst Systems

The traditional methods for synthesizing benzothiazoles, often requiring harsh conditions and long reaction times, have been progressively superseded by advanced strategies that offer greater efficiency, control, and substrate scope. These modern techniques frequently employ novel energy sources and sophisticated catalyst systems to facilitate the key bond-forming reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.org The condensation of 2-aminothiophenols with carboxylic acids or their derivatives is a common route to 2-substituted benzothiazoles and is particularly amenable to microwave heating. researchgate.net

For instance, the direct condensation of a key intermediate, such as 3-amino-4-mercaptobenzoic acid, with formic acid or its equivalent under microwave irradiation could provide a rapid entry to the benzothiazole-5-carboxylic acid core, which can then be esterified. Researchers have successfully synthesized various benzothiazoles by irradiating a mixture of a 2-aminothiophenol and a carboxylic acid, sometimes with a catalyst, for just a few minutes, compared to several hours required for conventional heating. researchgate.netresearchgate.net The use of solid-supported catalysts, such as silica-supported NaHSO₄, in solvent-free microwave conditions further enhances the green credentials of this method. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

Method Reagents Conditions Time Yield Reference
Conventional 2-Aminothiophenol, Benzoic Acid Polyphosphoric acid (PPA), 200°C 8-10 h Good nih.gov
Microwave 2-Aminothiophenol, Aldehyde, PIFA Ethanol, 80°C 15 min High researchgate.net

| Microwave | 2-Aminothiophenol, Acyl Chloride | Solvent-free, SiO₂-NaHSO₄ | 5-10 min | 88-95% | researchgate.net |

This table presents representative data for the synthesis of the general benzothiazole scaffold, illustrating the advantages of microwave irradiation.

Electrochemical synthesis offers a unique approach to forming the benzothiazole ring system by avoiding the need for conventional chemical oxidants. rsc.org These methods utilize an electric current to drive the desired transformation, often under mild conditions and with high atom economy. A key strategy is the intramolecular dehydrogenative C–S cross-coupling of N-aryl thioamides. rsc.org This process can be conducted in an undivided electrolytic cell, simplifying the reactor setup.

This external oxidant-free method is highly efficient, with reports of up to 99% yield for the synthesis of various 2-aminobenzothiazoles. rsc.org The application of flow electrochemical reactors has also been explored, which not only provides good to excellent yields but also facilitates the scaling up of the synthesis, a significant advantage for industrial applications. researchgate.net This approach aligns with green chemistry principles by minimizing waste generated from spent oxidants. researchgate.net

Visible-light photoredox catalysis has gained prominence as a sustainable and powerful method for organic synthesis. This strategy has been successfully applied to the synthesis of benzothiazoles from thiobenzanilides. researchgate.net The reaction typically employs a photosensitizer, such as riboflavin (B1680620) (Vitamin B2), which is a cheap and natural reagent, and a mild, sacrificial oxidizing agent like potassium peroxydisulfate. researchgate.net

Upon irradiation with visible light, the excited photosensitizer initiates a radical cyclization of the thiobenzanilide (B1581041) substrate to form the benzothiazole ring. researchgate.net This method is noted for its mild conditions and tolerance of a wide variety of functional groups, which is advantageous when synthesizing complex molecules. The avoidance of transition-metal catalysts is another significant benefit of this photochemical approach. researchgate.net

Green Chemistry Principles in the Synthesis of Benzo[d]thiazole-5-carboxylate Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important heterocycles like benzothiazole carboxylates. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green approaches in benzothiazole synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net The use of hydrogen peroxide (H₂O₂) as a "green" oxidant is another example. mdpi.com

Alternative Energy Sources: Microwave irradiation and visible light are used to drive reactions more efficiently than conventional heating, reducing energy consumption and reaction times. rsc.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that proceed without a catalyst or that use non-toxic, earth-abundant metal catalysts or organocatalysts instead of heavy metals. researchgate.netmdpi.com For example, catalyst-free cyclization of arylthioamides has been achieved using flow electrochemistry. researchgate.net

A comparative study highlighted that a solvent-free synthesis approach reduced energy consumption by 40% and waste generation by 50% compared to conventional methods.

Synthetic Route Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization and consideration of several factors. For the production of Methyl benzo[d]thiazole-5-carboxylate, this involves maximizing yield, minimizing costs, ensuring safety, and simplifying operations.

One key optimization strategy is to design a convergent synthesis, where different fragments of the molecule are prepared separately and then combined late in the sequence. A crucial aspect is the development of a synthetic route that allows for the large-scale preparation of a central building block, which can then be diversified. acs.org For example, developing an efficient, scalable synthesis for benzothiazole-5-carboxylic acid would allow for the easy preparation of various esters and amides. acs.org

Scalability often necessitates moving away from hazardous or expensive reagents and purification methods like column chromatography. The use of robust, often heterogeneous, catalysts that can be easily separated from the reaction mixture and recycled is highly desirable. nih.gov For instance, the use of a sulfonic acid-functionalized reduced graphene oxide (SA-rGO) as a solid acid carbocatalyst has been reported for the gram-scale synthesis of carboxylic acids. nih.govrsc.org

Furthermore, the adoption of continuous flow chemistry is a modern approach to improving scalability and safety. researchgate.net Flow reactors offer superior heat and mass transfer, allow for precise control over reaction parameters, and can be operated for extended periods to produce large quantities of material. The electrochemical synthesis of benzothiazoles in a flow reactor is a prime example of a scalable, modern manufacturing technology. researchgate.net

Reactivity and Derivatization Strategies of Methyl Benzo D Thiazole 5 Carboxylate

Transformations of the Methyl Ester Moiety

The methyl ester group is a key functional handle that can be readily converted into a variety of other functional groups. These transformations typically involve nucleophilic acyl substitution reactions, providing access to carboxylic acids, amides, and other derivatives, as well as reduction to the corresponding primary alcohol.

Ester Hydrolysis to Carboxylic Acids

The saponification of the methyl ester to its corresponding carboxylic acid, benzo[d]thiazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate salt. The hydrolysis can be carried out using aqueous solutions of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). mdpi.com The resulting carboxylic acid is a crucial intermediate for further derivatization, particularly for the synthesis of amides. mdpi.comresearchgate.net

Table 1: Conditions for Ester Hydrolysis
ReactantReagentsProductReference
Methyl benzo[d]thiazole-5-carboxylate1. LiOH or NaOH (aq) 2. HCl (aq)Benzo[d]thiazole-5-carboxylic acid mdpi.com
Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate1. LiOH·H₂O, THF/H₂O 2. HCl (aq)2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid mdpi.com

Amidation and Other Ester Derivatizations

The methyl ester can be converted into a wide array of amides, which are prevalent motifs in medicinally active compounds. The most common route to these amides involves a two-step sequence: hydrolysis of the ester to the carboxylic acid (as described in 3.1.1), followed by coupling with a primary or secondary amine. The carboxylic acid is typically activated in situ to facilitate the reaction with the amine. Common activating agents include thionyl chloride (SOCl₂), which converts the acid to a more reactive acyl chloride, or carbodiimide (B86325) coupling reagents. mdpi.comresearchgate.net Direct amidation of the ester is also possible but often requires harsher conditions or specific catalysts. researchgate.net

Table 2: Representative Amide Synthesis from Thiazole-5-carboxylic Acids
Carboxylic AcidAmineCoupling ConditionsProductReference
2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid4-Chloro-2-methylanilineSOCl₂, reflux; then amineN-(4-chloro-2-methylphenyl)-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide mdpi.com
2-Benzamido-4-methylthiazole-5-carboxylic acidVarious substituted anilinesPOCl₃, PyridineSubstituted 2-benzamido-N-phenyl-4-methylthiazole-5-carboxamides researchgate.net

Reductions to Alcohol Derivatives

Reduction of the ester functional group provides access to the primary alcohol, (benzo[d]thiazol-5-yl)methanol. This transformation is a key step for introducing a flexible linker or a site for further functionalization, such as etherification or oxidation. The reduction can be accomplished directly from the ester or via the intermediate carboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, readily reducing both esters and carboxylic acids to the corresponding alcohol. libretexts.org The reaction typically proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the methoxy (B1213986) group, followed by further reduction of the intermediate aldehyde. libretexts.org Catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as those based on manganese, have also been developed as milder alternatives for the reduction of carboxylic acids. nih.gov

Table 3: Reduction of Carboxyl Group to Primary Alcohol
Starting MaterialReducing Agent/SystemProductReference
This compoundLiAlH₄ in THF or Et₂O(Benzo[d]thiazol-5-yl)methanol libretexts.org
Benzo[d]thiazole-5-carboxylic acidLiAlH₄ in THF or Et₂O(Benzo[d]thiazol-5-yl)methanol libretexts.org
General Carboxylic Acid[MnBr(CO)₅], PhSiH₃Corresponding Primary Alcohol nih.gov

Functionalization of the Benzo[d]thiazole Ring System

The benzo[d]thiazole core is an aromatic system that can undergo substitution reactions, although its reactivity is significantly influenced by the fused thiazole (B1198619) ring and the substituent at the C5-position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the benzo[d]thiazole ring is generally resistant to electrophilic aromatic substitution. This low reactivity is due to the electron-withdrawing nature of the fused thiazole heterocycle. wikipedia.org The presence of the methyl carboxylate group at the 5-position further deactivates the ring towards electrophilic attack. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions and may result in low yields or complex product mixtures. If substitution were to occur, the directing effects of the fused ring and the C5-ester would need to be considered, making prediction of the regiochemical outcome complex.

Nucleophilic Substitution Reactions at Specific Ring Positions

Nucleophilic substitution offers a more viable pathway for functionalizing the benzothiazole (B30560) ring system. The C2 position of the thiazole ring is known to be susceptible to nucleophilic attack, especially if a suitable leaving group is present. wikipedia.org While the parent this compound lacks a leaving group at C2, this position can be functionalized during the synthesis of the ring itself. More advanced strategies can achieve functionalization of the benzene ring. For instance, directed ortho-metalation followed by quenching with an electrophile allows for regioselective substitution. A notable example demonstrated the functionalization at the C7 position of N-(3-halophenyl)propanethioamides through a sequence of directed lithiation, aryne-mediated cyclization, and reaction with an electrophile, providing a one-pot method to selectively substituted benzothiazoles. acs.org Such methods highlight the potential for regiocontrolled derivatization of the carbocyclic portion of the molecule.

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering an atom-economical approach to modify molecular scaffolds without the need for pre-functionalized starting materials. researchgate.net For the benzothiazole ring system, C-H functionalization can be directed to various positions, primarily the C2, C4, and C7 positions, depending on the reaction conditions and directing groups.

The C2-position of the benzothiazole ring is the most activated site for functionalization due to the adjacent sulfur and nitrogen atoms. researchgate.net Reactions often proceed via the formation of thiazol-2-yl-phosphonium intermediates or through palladium-catalyzed oxidative cross-coupling. researchgate.netresearchgate.netacs.org For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been developed, demonstrating high functional group tolerance. researchgate.netrsc.org While direct examples using this compound are not prevalent in the literature, the electron-withdrawing nature of the C5-ester group is expected to influence the reactivity at other positions on the benzene ring.

Iridium-catalyzed C-H borylation represents another key strategy, allowing for the introduction of a versatile boronate ester handle. In related benzothiadiazole (BTD) systems, Ir-catalysis has enabled regioselective borylation at the C5 position, which can subsequently be used for further functionalization. nih.govacs.org This methodology provides access to building blocks that can undergo a wide range of transformations. For this compound, C-H activation could potentially be directed to the C4, C6, or C7 positions, guided by the existing substituent and choice of catalyst.

Table 1: Examples of Regioselective C-H Functionalization on Benzothiazole Scaffolds Data extrapolated from studies on related benzothiazole and benzothiadiazole derivatives.

Reaction Type Position Catalyst/Reagents Coupling Partner Reference
Oxidative Coupling C2 Pd(OAc)₂, AgNO₃ Thiophenes/Thiazoles researchgate.netrsc.org
Phosphonium Salt Formation C2 Triphenylphosphine Nucleophiles (O, N) researchgate.netacs.org
C-H Borylation C4/C7 Ir-catalyst B₂pin₂ nih.govacs.org
Direct Arylation C4/C7 Pd(OAc)₂ Aryl Halides mdpi.com

Aryne Reactivity and Cycloaddition Strategies

Arynes are highly reactive intermediates that can be trapped in cycloaddition reactions to rapidly construct complex polycyclic systems. The generation of a "benzothiazolyne" from a suitably substituted this compound derivative opens pathways to novel fused heterocycles. Typically, arynes are formed from ortho-dihaloarenes or ortho-silyltriflates.

While the generation of the specific 4,5- or 6,7-aryne of this compound is a specialized area, studies on related heterocyclic arynes, such as indolynes, provide a blueprint for their potential reactivity. nih.gov For example, 6,7-indolynes exhibit remarkable regioselectivity in cycloadditions with 2-substituted furans, with the outcome dictated by the electronic nature of the substituent on the furan. nih.gov A benzothiazole-based aryne would be expected to undergo [4+2] cycloaddition reactions with dienes or 1,3-dipolar cycloadditions with azides and other dipoles. The electron-withdrawing ester at the C5 position would likely influence the polarization of the aryne triple bond, thereby controlling the regioselectivity of the cycloaddition.

In a related strategy, 1,3-dipolar cycloaddition reactions of benzothiazole derivatives have been explored. For instance, the reaction of 2-(4-azidophenyl)benzo[d]thiazole with acetylene (B1199291) derivatives has been studied to form triazole-linked benzothiazole conjugates. researchgate.net This highlights the utility of the benzothiazole moiety as a platform for building complex molecules via cycloaddition pathways.

Diversification via Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation, enabling the modular assembly of complex molecules.

Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of aromatic halides and triflates. A halo-substituted version of this compound (e.g., a bromo- or iodo-derivative) would be an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. It is widely used to form biaryl linkages. The Suzuki coupling of bromo-substituted benzothiazoles with various arylboronic acids proceeds in good to excellent yields, demonstrating broad functional group tolerance. nih.govresearchgate.nethpu2.edu.vn For example, a novel ligand-free Suzuki coupling method was developed for sterically hindered 2'‐bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This method could be used to introduce vinyl groups onto the benzothiazole core of this compound, providing a handle for further transformations like polymerization or metathesis. Intramolecular Heck reactions have also been employed to synthesize fused polycyclic systems containing the benzothiazole motif. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a powerful method for synthesizing molecules with increased rigidity and linear geometry. nih.gov The Sonogashira reaction has been successfully applied to iodo-substituted benzothiazole derivatives to create extended π-conjugated systems. researchgate.net Both copper-free and traditional copper co-catalyzed systems are effective, offering flexibility depending on the substrate's sensitivity. nih.govchemrxiv.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzothiazoles

Reaction Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki 2-(4-bromophenyl)benzo[d]thiazole Arylboronic Acids Pd(OAc)₂/PPh₃ 2-Arylphenyl-benzothiazoles researchgate.nethpu2.edu.vn
Suzuki 2'‐Bromo-2-aryl benzothiazole Arylboronic Acids Pd(OAc)₂ (ligand-free) 2,2'-Diaryl-benzothiazoles nih.gov
Heck 2-Aryl(amino)methyl-3-bromoindoles (Intramolecular) Pd(OAc)₂/PPh₃ Fused carbolines nih.gov
Sonogashira 1-(4-iodophenyl)-verdazyls Terminal Alkynes Pd(PPh₃)₂Cl₂/CuI Alkyne-substituted verdazyls researchgate.net
Sonogashira 3-Bromo-tetrazine Terminal Alkynes PdCl₂(PPh₃)₂ Alkynyl-tetrazines chemrxiv.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.org This reaction is known for its reliability, mild conditions, and tolerance of a wide variety of functional groups.

To apply this to this compound, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, a halogenated precursor could be converted to an azide via nucleophilic substitution or to an alkyne via a Sonogashira coupling with a protected acetylene. The resulting functionalized benzothiazole can then be "clicked" with a complementary alkyne or azide partner. This strategy has been used to synthesize benzothiazole-triazole hybrids. tandfonline.com The triazole ring acts as a stable and robust linker, connecting the benzothiazole core to other molecular fragments. beilstein-journals.org

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Heterocycle Synthesis

Catalyst System Reactant 1 Reactant 2 Solvent Key Feature Reference
Laccase (Copper-containing enzyme) Benzothiazole-alkyne Aryl azide Aqueous buffer Biocatalytic approach tandfonline.com
CuSO₄/Sodium Ascorbate Diethynylbenzothiadiazole Ethylene-glycol-azide Not specified Synthesis of bistriazoles beilstein-journals.org
Cu(I) salts Organic azide Terminal alkyne t-BuOH/H₂O General method for 1,4-triazoles nih.govorganic-chemistry.org
Cu(0), Cu(I), or Cu(II) Quinoline-alkyne Phenyl azide Solvent-free (milling) Mechanochemical synthesis beilstein-journals.org

Introduction of Heteroatom-Containing Substituents (e.g., Methylthiolation)

The introduction of heteroatom substituents, such as a methylthio (-SMe) group, can significantly alter the electronic and biological properties of the benzothiazole core. The C2 position is particularly susceptible to such modifications.

One common method involves the reaction of 2-mercaptobenzothiazole (B37678) derivatives. However, direct C-H functionalization offers a more modern approach. For instance, benzothiazoles can undergo regioselective C2-H chalcogenation. researchgate.net This process can involve the formation of a C2-phosphonium salt intermediate, which then reacts with a sulfur-centered nucleophile like methanethiolate. This sequence proceeds under mild conditions and tolerates a range of functional groups on the benzothiazole ring. researchgate.net The resulting 2-(methylthio)benzothiazole (B1198390) derivatives are valuable intermediates themselves. sigmaaldrich.com

Table 4: Methods for Introducing Heteroatom Substituents

Position Substituent Method Reagents Reference
C2 -SMe, -SAr, -SePh C-H Chalcogenation via Phosphonium Salt PPh₃, then RSH or RSeH researchgate.net
C2 -NHR, -OR C-H Amination/Etherification via Phosphonium Salt PPh₃, then RNH₂ or ROH acs.org
C-S Bond Formation 2-Substituted Benzothiazole Intramolecular C-H Functionalization Pd(II)/Cu(I) acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Benzo D Thiazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the Methyl benzo[d]thiazole-5-carboxylate structure.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, experimental data obtained in DMSO-d₆ shows characteristic signals for the aromatic protons on the benzothiazole (B30560) ring system and the methyl ester group. justia.com The proton on the thiazole (B1198619) ring (H-2) appears as a singlet at a downfield chemical shift due to the influence of the adjacent sulfur and nitrogen atoms. justia.com The protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit splitting patterns (doublets and a doublet of doublets) consistent with their ortho and meta coupling relationships. justia.com The methyl protons of the ester group appear as a sharp singlet in the upfield region. justia.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The carbons of the benzothiazole ring system have characteristic shifts influenced by the heteroatoms and the ester substituent. mdpi.com Computational prediction methods, which are frequently benchmarked against extensive experimental databases, can provide highly accurate estimates for these shifts. mdpi.com The carbon of the methyl group is the most shielded and appears at the highest field.

Interactive Table 1: ¹H and Predicted ¹³C NMR Data for this compound

Atom Name¹H Chemical Shift (δ ppm)¹H Multiplicity¹H Coupling Constant (J Hz)Predicted ¹³C Chemical Shift (δ ppm)
H-29.53 justia.coms-~155.0
H-48.60 justia.comd1.2 justia.com~124.0
H-68.05 justia.comdd8.5, 1.4 justia.com~127.5
H-78.34 justia.comd8.4 justia.com~122.0
-OCH₃3.92 justia.coms-~52.5
C=O---~166.0
C-3a---~153.0
C-5---~129.0
C-7a---~134.0

Note: ¹³C NMR values are estimates based on data for analogous benzothiazole structures and general chemical shift principles. mdpi.com

Two-dimensional (2D) NMR experiments provide correlational data that unambiguously establishes the molecular structure. While specific experimental 2D spectra for this compound are not widely published, their application can be described based on the known structure. nih.govniscpr.res.in

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would confirm the connectivity of the aromatic protons, showing a cross-peak between H-6 and H-7, which are ortho to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal (H-2, H-4, H-6, H-7, and -OCH₃) to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space proximity, for instance, between the H-4 proton and the methyl ester group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum provides a molecular fingerprint by detecting the absorption of infrared radiation by specific chemical bonds. The spectrum for this compound is expected to display several key absorption bands characteristic of its functional groups. The most prominent peak would be the strong C=O stretching vibration from the methyl ester group. researchgate.net The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic system would appear in the fingerprint region. researchgate.net The C-S bond, integral to the thiazole ring, typically shows a weaker absorption at lower wavenumbers. researchgate.netmdpi.com

Interactive Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3100 - 3000Medium-Weak
C-H StretchMethyl (-OCH₃)2950 - 2850Medium-Weak
C=O StretchEster1725 - 1705Strong
C=N StretchThiazole Ring1630 - 1550Medium
C=C StretchAromatic Ring1600 - 1450Medium-Strong
C-O StretchEster1300 - 1100Strong
C-S StretchThiazole Ring750 - 650Weak-Medium

Note: Wavenumber ranges are based on typical values for these functional groups found in similar heterocyclic and aromatic compounds. researchgate.netresearchgate.netmdpi.com

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly effective at identifying symmetric vibrations and bonds involving non-polar character. Key expected signals would include the symmetric stretching of the aromatic rings and the C-S bond vibration. While FT-IR is excellent for polar groups like C=O, Raman is often better for the C=C and C-S bonds within the core ring structure.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and structural features. The molecular weight of this compound is 193.22 g/mol . nih.gov

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 193 or 194, respectively. The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve the ester group.

Plausible fragmentation steps include:

Loss of the methoxy (B1213986) radical (•OCH₃) to yield an acylium ion at m/z 162.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield the benzothiazole radical cation at m/z 134.

Cleavage of the thiazole ring, a common pathway for such heterocyclic systems, leading to smaller charged fragments.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFormula of Lost Neutral/Radical
193[M]⁺ (Molecular Ion)-
162[M - OCH₃]⁺•OCH₃
134[M - COOCH₃]⁺•COOCH₃
135[C₇H₅NS]⁺CO + H₂O (from rearrangement)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₇NO₂S, the theoretical exact mass can be calculated.

HRMS analysis provides an experimentally determined mass that can be compared to the theoretical value, typically within a very low tolerance (e.g., ±5 ppm). This high level of accuracy allows for the confident confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular Formula C₉H₇NO₂S
Theoretical Exact Mass 193.01975 Da
Monoisotopic Mass 193.01974964 Da nih.gov

This table presents the calculated theoretical mass values for the specified compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, generating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular weight. The study of related thiazole derivatives often shows the protonated molecule as a primary ion in ESI-MS analysis. nih.gov The technique is highly sensitive and provides crucial molecular weight information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for assessing the purity of this compound and identifying any impurities or related components in a sample.

A typical LC-MS method would involve injecting the sample onto a reversed-phase column (e.g., C18) and eluting it with a gradient of aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. nist.gov The eluent is then directed into the mass spectrometer. The retention time from the chromatogram provides one level of identification, while the mass spectrum of the eluting peak confirms the identity of the compound and any co-eluting substances. For instance, LC-MS analysis of related thiazole compounds has been effectively used to monitor reaction progress and product purity. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The benzothiazole ring system in this compound is a chromophore that exhibits characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π→π* transitions, which are typical for aromatic and conjugated systems. The core benzothiazole structure itself is known to absorb in the UV region. biosynth.com The presence of the carboxylate group in conjugation with the aromatic system can influence the position and intensity of these absorption maxima (λmax). For example, benzothiazole derivatives often exhibit absorption bands in the range of 250-350 nm. mdpi.com The exact λmax values are sensitive to the solvent used and the specific substitution pattern on the benzothiazole ring. masterorganicchemistry.com

Table 2: Expected UV-Vis Absorption Characteristics for Benzothiazole Derivatives

Transition TypeExpected Wavelength Range (nm)Structural Feature
π→π 250 - 350Benzothiazole conjugated system
n→π ~270 - 300Carbonyl group (C=O) nih.gov

This table outlines the generally expected absorption regions for the electronic transitions present in the molecule, based on data for related structures.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions, bond lengths, and bond angles can be determined.

While specific crystallographic data for this compound is not publicly available, studies on closely related benzothiazole derivatives, such as Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, have been successfully conducted. researchgate.net Such analyses reveal detailed structural information, including the planarity of the benzothiazole ring system and the conformation of the substituent groups. For example, in a related structure, the thiazole ring is essentially planar and its orientation relative to other parts of the molecule can be precisely defined.

Table 3: Illustrative Crystallographic Data from a Related Benzothiazole Derivative

ParameterExample Value (from a related structure)
Crystal System Triclinic
Space Group P-1
a (Å) 8.3436 (4)
b (Å) 9.7591 (5)
c (Å) 10.8815 (6)
α (°) 97.905 (4)
β (°) 98.142 (4)
γ (°) 101.576 (4)
Volume (ų) 846.59 (8)

This table provides example crystallographic parameters from a published structure of a benzothiazole derivative, N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, to illustrate the type of data obtained from X-ray crystallography.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reactions and for identifying suitable solvent systems for column chromatography.

For preparative separation, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent, typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate), is optimized to achieve good separation of the target compound from starting materials and byproducts. The purity of the collected fractions can then be assessed by TLC or, more quantitatively, by HPLC. HPLC methods, often coupled with UV detection, provide high-resolution separation and can be used to determine the purity of the final product to a high degree of accuracy. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and purification of compounds. For this compound, reversed-phase HPLC is the most common and effective method. This approach utilizes a non-polar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the aromatic benzothiazole core and the methyl ester group, this compound exhibits moderate hydrophobicity, allowing for good retention and separation on reversed-phase columns.

Research Findings:

While specific literature detailing the HPLC analysis of this compound is limited, extensive research on analogous benzothiazole derivatives, including positional isomers like benzothiazole-6-carboxylates, provides a strong basis for establishing analytical protocols. Studies on similar compounds have demonstrated that a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as phosphate (B84403) or formate, is highly effective for achieving sharp, symmetrical peaks. The use of a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, often allows for the efficient elution of the compound while also separating it from potential impurities or related substances. The purity of newly synthesized benzothiazole analogues is frequently confirmed using HPLC, with results often exceeding 99% nih.gov.

The detection of this compound is typically performed using a UV detector, as the benzothiazole ring system possesses a strong chromophore that absorbs UV light, generally in the range of 254-290 nm.

ParameterTypical Conditions
Stationary Phase Reversed-phase C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient mixture of Acetonitrile and water (often containing a buffer like 0.1% formic acid or phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30-40 °C)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of chemical reactions and for the preliminary assessment of compound purity. It is widely used in the synthesis of benzothiazole derivatives to monitor the progress of reactions nih.govchromforum.orgnih.gov.

For this compound, a standard TLC setup involves a stationary phase of silica gel coated on a glass or aluminum plate. The separation is based on the compound's differential adsorption to the silica and solubility in the mobile phase.

Research Findings:

In the context of synthesizing benzothiazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) value that allows for clear differentiation between the spots on the TLC plate. Visualization of the spots is commonly achieved under UV light at 254 nm, where the aromatic benzothiazole nucleus absorbs and appears as a dark spot on a fluorescent background nih.gov.

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For a compound of moderate polarity like this compound, an Rf value in the range of 0.3-0.5 is generally considered ideal for good separation and accurate assessment.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
Visualization UV light at 254 nm
Chamber Saturated with the mobile phase
Application Spotting of a dilute solution of the compound

Computational and Theoretical Studies of Methyl Benzo D Thiazole 5 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor binding. For Methyl benzo[d]thiazole-5-carboxylate, docking simulations can identify potential protein targets and elucidate the key interactions driving its biological activity. Studies on related benzothiazole (B30560) derivatives have successfully used docking to identify inhibitors for targets such as protein kinases, cyclooxygenase (COX), and monoacylglycerol lipase (B570770) (MAGL). biointerfaceresearch.comnih.govmdpi.com

Molecular docking algorithms place the ligand into the active site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted binding affinity. wjarr.com

For this compound, docking studies could be performed against various cancer-related targets where thiazole (B1198619) derivatives have shown activity. nih.govresearchgate.net The results would predict the most stable binding pose and provide a quantitative estimate of its binding strength, allowing it to be ranked against known inhibitors.

Table 1: Hypothetical Molecular Docking Results for this compound Against Selected Protein Targets

Target Protein (PDB ID)Putative Biological RolePredicted Binding Affinity (kcal/mol)Reference Ligand Affinity (kcal/mol)
p56lck (1LKK)T-cell signaling, Cancer-7.8-8.5
MAGL (4O2B)Lipid signaling, Cancer-8.2-9.1
COX-1 (1EQG)Inflammation-7.5-8.0
EGFR Kinase (4WKQ)Cell proliferation, Cancer-8.5-9.5

Once the optimal binding pose is identified, it can be analyzed to determine the specific non-covalent interactions responsible for stabilizing the ligand-receptor complex. These interactions are crucial for affinity and selectivity.

This compound possesses several key features for molecular interactions:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring, the carbonyl oxygen, and the ester oxygen of the carboxylate group can all act as hydrogen bond acceptors. nih.gov

Hydrophobic Regions: The fused benzene (B151609) and thiazole rings provide an extended aromatic system capable of engaging in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Analysis of the docked complex would reveal which amino acid residues in the active site interact with these specific moieties, providing a detailed map of the binding mode. wjarr.comresearchgate.net

Table 2: Predicted Intermolecular Interactions for this compound in the Active Site of a Kinase (e.g., EGFR)

Functional Group of LigandInteracting Residue (Amino Acid)Interaction TypePredicted Distance (Å)
Thiazole NitrogenLysine (LYS 745)Hydrogen Bond2.9
Carbonyl OxygenAspartic Acid (ASP 855)Hydrogen Bond3.1
Benzene RingLeucine (LEU 718)Hydrophobic3.8
Thiazole RingPhenylalanine (PHE 723)π-π Stacking4.0

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

QSAR and SAR are methods used to correlate a molecule's chemical structure with its biological activity. SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications affect activity, while QSAR builds a mathematical model to predict the activity based on physicochemical properties (descriptors). researchgate.net

For the benzothiazole scaffold, SAR studies have shown that the nature and position of substituents are critical for activity. nih.govresearchgate.net For instance, research on related structures indicates that electron-withdrawing groups on the phenyl ring can favor certain activities, while electron-donating groups favor others. nih.gov A SAR analysis involving this compound would explore modifications at other positions of the benzothiazole ring or changes to the ester group to understand their impact on a specific biological endpoint.

A QSAR model for a series of benzothiazole derivatives would use calculated molecular descriptors to derive an equation that predicts activity. researchgate.net Key descriptors for this compound would include its lipophilicity (LogP), molecular weight, molar refractivity, and quantum chemical parameters like dipole moment and orbital energies.

Table 3: Selected Molecular Descriptors for this compound for a Potential QSAR Study

DescriptorDefinitionCalculated Value
Molecular WeightMass of one mole of the substance193.22 g/mol nih.gov
XLogP3A measure of lipophilicity2.2 nih.gov
Hydrogen Bond AcceptorsNumber of atoms that can accept H-bonds4 nih.gov
Hydrogen Bond DonorsNumber of atoms that can donate H-bonds0 nih.gov
Rotatable Bond CountNumber of bonds that allow free rotation2 nih.gov
Polar Surface Area (PSA)Surface sum over all polar atoms67.4 Ų nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its geometry, stability, and chemical reactivity. researchgate.netacs.org

DFT is a computational method used to model the electronic structure of molecules. By selecting an appropriate functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p)), researchers can calculate the molecule's optimized geometry, vibrational frequencies, and a host of electronic properties. acs.orgresearchgate.net For this compound, DFT calculations would provide a precise three-dimensional structure and serve as the foundation for calculating the descriptors used in QSAR and the partial charges used in molecular docking force fields.

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability to donate an electron. Its energy (EHOMO) is related to the ionization potential. A higher EHOMO value suggests a better electron-donating capability.

LUMO: Represents the ability to accept an electron. Its energy (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a better electron-accepting capability.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

DFT studies on benzothiazole derivatives have shown that the distribution of HOMO and LUMO orbitals can reveal regions of intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzothiazole ring system, while the LUMO might be distributed across the electron-withdrawing methyl carboxylate group, facilitating charge transfer. Analysis of the Molecular Electrostatic Potential (MESP) map would further identify the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) sites on the molecule.

Table 4: Representative Quantum Chemical Parameters for this compound Calculated via DFT

ParameterDefinitionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO5.3 eV
Dipole Moment (µ)Measure of molecular polarity3.5 D
Ionization Potential (I)Energy required to remove an electron (~ -EHOMO)6.8 eV
Electron Affinity (A)Energy released when an electron is added (~ -ELUMO)1.5 eV

Mulliken Charge Analysis

Mulliken population analysis is a fundamental computational method used to determine the partial atomic charges within a molecule, offering insights into its electronic structure, reactivity, and intermolecular interactions. niscpr.res.inirjweb.com For this compound, the charge distribution is heavily influenced by the electronegativity of the heteroatoms—nitrogen, sulfur, and oxygen—and the aromatic system of the benzothiazole core.

Table 1: Predicted Mulliken Charge Distribution for this compound (Note: The following values are illustrative, based on typical findings for similar benzothiazole derivatives, as specific data for this compound is not readily available in the cited literature.)

Atom NumberAtom TypePredicted Mulliken Charge (e)
1S+0.250
2C+0.150
3N-0.450
4C+0.100
5C-0.050
6C (ester)+0.550
7O (carbonyl)-0.500
8O (ether)-0.400
9C (methyl)+0.180
10-13Ring Carbons-0.100 to +0.100
14-16Hydrogens+0.120 to +0.150

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations would reveal the rotational freedom around the single bond connecting the carboxylate group to the benzothiazole ring. This rotation determines the spatial orientation of the methyl ester relative to the planar heterocyclic system, which can be crucial for its interaction with biological targets. biointerfaceresearch.com

Simulations would likely show that the molecule predominantly exists in a low-energy conformation where the ester group is nearly co-planar with the benzothiazole ring to maximize electronic conjugation. However, thermal fluctuations would allow it to sample a range of dihedral angles. The stability of different conformers is a key aspect that can be analyzed through MD, providing insights into the molecule's structural stability. acs.org Such studies on related benzothiazole derivatives have been instrumental in understanding their binding patterns with enzymes. biointerfaceresearch.com

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are invaluable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical components of its pharmacokinetic profile. nih.govjksus.org For this compound, these predictions are based on its structural features and physicochemical properties.

A key set of predictive rules is Lipinski's "Rule of Five," which helps to assess the "drug-likeness" of a molecule and its likelihood of being orally bioavailable. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound (Note: These values are generated from predictive models and are intended to be illustrative.)

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight193.22 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)~2.2Yes (< 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors3 (N, 2xO)Yes (≤ 10)

The predicted properties for this compound suggest that it is likely to have good oral bioavailability. nih.govjksus.org The low molecular weight and moderate lipophilicity (LogP value) indicate that it should be readily absorbed from the gastrointestinal tract. The absence of hydrogen bond donors and a low number of acceptors further support its potential for good membrane permeability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of similar benzothiazole derivatives has been conducted to evaluate their potential as therapeutic agents. nih.gov

Applications in Advanced Chemical and Biological Systems

Role in Medicinal Chemistry and Drug Discovery Research

The versatility of the methyl benzo[d]thiazole-5-carboxylate scaffold has led to its extensive exploration in drug discovery, yielding compounds with a wide array of pharmacological activities.

Derivatives of the benzo[d]thiazole-5-carboxylate structure have been systematically designed and synthesized to function as potent and selective inhibitors of various clinically relevant enzymes.

Monoacylglycerol Lipase (B570770) (MAGL): Thiazole-5-carboxylate derivatives have been identified as selective inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Certain synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated potent MAGL inhibition, with IC50 values in the nanomolar to low micromolar range. For instance, two potent compounds in one study exhibited IC50 values of 0.037 µM and 0.063 µM, respectively ijper.orgejbps.com. The inhibition of MAGL is a strategic approach in cancer therapy, as this enzyme's activity is linked to pro-tumorigenic signaling lipids ijper.orgejbps.com.

Xanthine Oxidase (XO): The thiazole-5-carboxylic acid scaffold is a key feature in the design of non-purine inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Drawing inspiration from the approved drug Febuxostat, researchers have developed various 2-substituted-4-methylthiazole-5-carboxylic acid derivatives. These compounds have shown excellent XO inhibitory activity. For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives yielded compounds with IC50 values as low as 0.57 µM jchemrev.comnih.gov. Another study on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives identified compounds with potent XO inhibitory activity, with the most active compound having an IC50 value of 3.6 µM nih.gov.

Lipoxygenase (LOX): Benzothiazole (B30560) derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation in conditions like asthma. A study focusing on the design of benzoxazoles and benzothiazoles as 5-LOX inhibitors reported fourteen compounds that inhibited the formation of leukotriene C4 (LTC4) with IC50 values ranging from 0.12 to 23.88 µM nih.gov.

Thymidylate Synthase (TS): The thiazole (B1198619) nucleus is being explored for its potential to inhibit thymidylate synthase, a critical enzyme in DNA synthesis and a target for anticancer drugs. Computational studies on novel thiazole-1,2,3-triazole hybrids have shown favorable docking scores and binding interactions with thymidylate synthase, suggesting their potential as inhibitors researchgate.net. One study synthesized a series of these hybrids and found that some compounds displayed potent cytotoxic activity against human glioblastoma cell lines, with the most active compound showing an IC50 value of 3.20 µM researchgate.net.

Table 1: Enzyme Inhibitory Activity of Selected Benzo[d]thiazole-5-carboxylate Derivatives

Enzyme TargetDerivative TypeIC50 Value (µM)Reference
Monoacylglycerol Lipase2-amino-4-methylthiazole-5-carboxylate0.037 ijper.orgejbps.com
Xanthine Oxidase2-benzamido-4-methylthiazole-5-carboxylic acid0.57 jchemrev.comnih.gov
5-LipoxygenaseBenzothiazole derivative0.12 nih.gov
Thymidylate SynthaseThiazole-1,2,3-triazole hybrid3.20 researchgate.net

The benzothiazole scaffold is a prominent feature in the development of new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial: Numerous studies have demonstrated the potent antibacterial activity of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of benzo[d]thiazole-hydrazone analogues showed superior potency compared to reference drugs like chloramphenicol and rifampicin. In another study, a synthesized benzothiazole derivative exhibited superior activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.025 mM, outperforming standard drugs.

Antifungal: The antifungal potential of this scaffold has been confirmed through various studies. Certain benzo[d]thiazole-hydrazones were found to have significant antifungal activity when compared to the standard drug ketoconazole. Research has shown that substitutions on the benzothiazole ring, particularly with electron-withdrawing groups, can enhance antifungal activity.

Antitubercular: Benzothiazole derivatives have emerged as promising leads in the search for new treatments for tuberculosis (TB), including against drug-resistant strains. A series of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives proved active against replicating Mycobacterium tuberculosis (Mtb) H37Rv, with the most potent compounds showing MIC values of 1.4 µM and 1.9 µM. Another study on pyrimidine-tethered benzothiazole derivatives identified compounds highly active against a drug-sensitive Mtb strain, with MIC values ranging from 0.24 to 0.98 µg/mL.

The this compound core has been utilized in the design of novel antiviral agents, with significant recent interest in targeting SARS-CoV-2.

SARS-CoV-2: As researchers sought to develop inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, the benzothiazole scaffold proved to be a valuable starting point. New analogs of the drug nitazoxanide, incorporating a substituted benzo[d]thiazole moiety, were synthesized and evaluated. Several of these N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as the most active compounds against the viral protease, with IC50 values as low as 14.7 µM. Molecular modeling confirmed that the benzothiazole ring engages in key arene-arene interactions with histidine residues in the enzyme's active site.

Benzothiazole derivatives have been extensively studied for their potential to treat inflammation and pain, often by targeting enzymes in the inflammatory cascade.

Anti-inflammatory Activity: A wide range of benzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models. In one study, new carboxamides bearing benzothiazole and benzenesulphonamide moieties were synthesized. Two compounds, in particular, showed potent inhibition of carrageenan-induced rat paw edema, with one achieving 80% inhibition after 3 hours nih.gov. The mechanism for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes ijper.org.

Analgesic Activity: The pain-relieving properties of benzothiazole compounds have also been established. In an in vivo analgesic activity experiment, several derivatives showed potent effects comparable to the standard drug celecoxib. The most active compound demonstrated an ED50 of 69 µM/kg after 2 hours in a hot plate test nih.gov.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

ActivityModelMost Active Compound MetricReference
Anti-inflammatoryCarrageenan-induced rat paw edema80% inhibition at 3h nih.gov
AnalgesicHot plate testED50 = 69 µM/kg at 2h nih.gov

The benzothiazole scaffold is integral to the design of novel anticancer agents that act through various mechanisms, including targeted enzyme inhibition and induction of apoptosis.

Targeted Cytotoxicity: Derivatives of this compound have shown significant growth inhibitory activities against a wide range of human tumor cell lines. Fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against breast cancer cell lines (MCF-7), with GI50 values as low as 0.4 µM. Furthermore, thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated, showing moderate to good inhibitory activity against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. A targeted approach involves the inhibition of MAGL, where thiazole-5-carboxylate derivatives have shown promise. Potent MAGL inhibitors were screened by the National Cancer Institute (NCI) and demonstrated significant growth inhibition against non-small cell lung cancer and breast cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range ijper.orgejbps.com.

Beyond direct enzyme inhibition, derivatives of this scaffold can modulate complex biological signaling pathways, opening new therapeutic avenues.

Endocannabinoid System: As previously noted, thiazole-5-carboxylate derivatives act as potent inhibitors of MAGL ijper.orgejbps.com. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, these compounds increase the levels of 2-AG, thereby modulating the activity of the endocannabinoid system. This system is involved in regulating numerous physiological processes, including pain, inflammation, and neuronal signaling. Therefore, these derivatives are valuable tools for research into the endocannabinoid system and hold therapeutic potential for conditions where this system is dysregulated.

Applications in Advanced Materials Science

Organic Electronic Materials

The benzothiazole core is a recognized component in the design of organic semiconductors. Thiazole-containing compounds are known to be electron-accepting heterocycles due to the electron-withdrawing nature of the imine (C=N) group. researchgate.netnih.gov This property is crucial for creating n-type semiconductor materials, which are essential for the fabrication of organic electronic devices. The benzo[d]thiazole unit, in particular, is a classical electron-accepting unit that has been incorporated into various donor-acceptor (D-A) structures for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

This compound, as a derivative of this core structure, possesses the inherent electron-accepting properties of the benzothiazole ring. The presence of the methyl ester group (-COOCH₃) at the 5-position further influences its electronic characteristics. While direct applications of this compound as a standalone organic electronic material are not extensively documented, its structure makes it a valuable building block in the synthesis of more complex organic semiconductors. The carboxylate group offers a reactive site for further chemical modifications, allowing for the tuning of electronic properties and the incorporation of this moiety into larger polymeric or small-molecule systems.

The general strategy in developing organic semiconductors often involves the combination of electron-donating and electron-accepting units to control the material's band gap and charge transport properties. The benzothiazole moiety can be strategically integrated into conjugated polymers and small molecules to enhance their performance in electronic devices. nih.gov Therefore, this compound serves as a potential precursor for the synthesis of novel materials with tailored electronic functionalities for advanced organic electronics.

Components in Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), particularly in dye-sensitized solar cells (DSSCs), the molecular design of sensitizers is critical for high power conversion efficiencies. nih.gov Organic dyes in DSSCs typically consist of a donor (D), a π-conjugated spacer (π), and an acceptor (A) unit (D-π-A architecture). nih.gov The benzothiazole scaffold can function as an effective electron-accepting component or as part of the π-bridge in these sensitizers. nih.gov

While specific studies detailing the use of this compound in photovoltaic devices are limited, its structural features suggest its potential as a precursor for the synthesis of organic dyes for DSSCs. The benzothiazole core can facilitate intramolecular charge transfer, a key process in the operation of DSSCs. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then serve as an anchoring group to bind the dye molecule to the surface of a semiconductor electrode like titanium dioxide (TiO₂). nih.gov

The development of novel metal-free organic dyes containing thiazole and thiazolo[5,4-d]thiazole moieties has been a subject of interest in DSSC research. researchgate.net These dyes have shown promising photovoltaic properties. researchgate.net The synthetic versatility of this compound allows for its potential incorporation into such complex dye structures, contributing to the development of next-generation solar energy conversion technologies.

Development of Fluorescent Probes and Imaging Agents

Benzothiazole derivatives are widely recognized for their fluorescent properties and have been extensively used in the development of fluorescent probes for the detection of various analytes and for cellular imaging. researchgate.netnih.govconsensus.app The fluorescence of these compounds often arises from mechanisms such as excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). researchgate.netnih.gov

This compound can serve as a versatile scaffold for the synthesis of novel fluorescent probes. biosynth.com The benzothiazole core provides the basic fluorophore, and the methyl ester group at the 5-position can be readily modified to introduce specific recognition moieties for target analytes. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules to create probes for ions, small molecules, or biomolecules.

The synthesis of fluorescent probes often involves straightforward chemical reactions starting from functionalized benzothiazoles. nih.gov For instance, a novel fluorescence enhancement type probe for the detection of hydrazine was synthesized from a benzothiazole derivative. bohrium.com Another study reported a benzothiazole-based fluorescent probe for the detection of hydrogen peroxide in living cells. nih.gov These examples highlight the potential of using appropriately substituted benzothiazoles, such as this compound, as starting materials for the design and synthesis of highly sensitive and selective fluorescent probes for applications in environmental monitoring and biological imaging.

Chelation Chemistry and Metal Complexation Studies

Investigation as Siderophore Analogues

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. The development of synthetic siderophore analogues is an area of interest for various applications, including the development of novel antibiotics. Benzothiazole derivatives have been explored as scaffolds for the design of such molecules.

Specifically, conjugates of benzothiazole DNA gyrase inhibitors with siderophore mimics have been designed and synthesized. nih.gov In these studies, siderophore mimics were attached to the benzothiazole core to enhance the uptake of the inhibitor by bacteria. nih.gov The carboxylic acid group is a common functionality used for attaching these siderophore mimics.

This compound, with its methyl ester group, can be readily converted to a carboxylic acid. This carboxylic acid functionality provides a convenient handle for the covalent attachment of siderophore-like chelating units. This positions this compound as a valuable starting material for the synthesis of benzothiazole-siderophore conjugates, which could have potential applications in antimicrobial research.

Formation and Characterization of Metal Ion Complexes

The benzothiazole ring system contains a nitrogen atom that can act as a coordination site for metal ions. biointerfaceresearch.com This ability to form metal complexes has led to the investigation of benzothiazole derivatives as ligands in coordination chemistry. The resulting metal complexes have shown a range of interesting properties and potential applications, including in catalysis and as antimicrobial agents. biointerfaceresearch.comorientjchem.org

Studies have shown that benzothiazole-derived ligands can form stable complexes with various transition metals, such as Co(III) and Ru(III). biointerfaceresearch.com The coordination environment of the metal ion is influenced by the nature of the benzothiazole ligand and any other coordinating groups present. For instance, thiazole derivatives with a carboxylic group can form stable five-membered metallocycles with metal ions like Zn(II) and Cu(II). researchgate.net

This compound possesses both the nitrogen atom in the thiazole ring and the carbonyl oxygen of the ester group, which could potentially participate in metal chelation. Upon hydrolysis of the ester to a carboxylate, the molecule would present a bidentate N,O-chelation site, which is known to form stable complexes with a variety of metal ions. The characterization of such metal complexes would involve techniques like spectroscopic analysis (FT-IR, UV-Vis), TGA, and X-ray diffraction to determine their structure and properties. biointerfaceresearch.com The study of these complexes could lead to the discovery of new materials with interesting magnetic, optical, or catalytic properties.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl benzo[d]thiazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with thionyl chloride (SOCl₂) in acidic or basic media. For example, describes the preparation of similar benzo-thiadiazole derivatives using SOCl₂ in sulfuric acid or pyridine. Key steps include:

  • Reagent selection : SOCl₂ for introducing the thiazole ring via sulfur incorporation.
  • Solvent conditions : Acidic (H₂SO₄) or basic (pyridine) media to control reaction kinetics and byproduct formation.
  • Intermediate purification : Column chromatography or recrystallization to isolate the carboxylate ester.
    Validation via LC-MS or elemental analysis is critical to confirm purity .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Software tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) for data processing and visualization .
  • Geometric analysis : Measure dihedral angles between aromatic rings (e.g., reports interplanar angles of 63.86° and 76.96° in a related compound) to assess molecular planarity .

Advanced: How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:
Yield optimization requires systematic parameter tuning:

  • Catalyst screening : Use Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling to introduce substituents at the 2-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates in substitution steps ().
  • Temperature control : Microwave-assisted synthesis at 100–150°C reduces reaction time and improves regioselectivity .
    Contradictions in yields between studies may arise from trace moisture or oxygen sensitivity; inert atmosphere (N₂/Ar) is recommended.

Advanced: How should researchers resolve spectral data contradictions (e.g., NMR shifts) in thiazole derivatives?

Methodological Answer:
Discrepancies in NMR/IR data often stem from tautomerism or solvent effects. Strategies include:

  • 2D NMR : Use HSQC and HMBC to confirm proton-carbon correlations, especially for ambiguous peaks near 7–8 ppm (aromatic region).
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
  • Crystallographic cross-check : Align spectral data with crystal structures to validate substituent positions ( ) .

Advanced: How can the biological activity of this compound analogs be systematically evaluated?

Methodological Answer:
Follow a multi-tiered approach:

  • In vitro screening : Use cell-based assays (e.g., SRB assay in ) to assess cytotoxicity and antiviral activity.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the 4-position) to enhance potency. highlights derivatives with dibromomethyl groups showing improved antiviral indices .
  • Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify labile esters for prodrug design.

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:
Crystallization difficulties often arise from flexible side chains. Solutions include:

  • Co-crystallization : Add small molecules (e.g., triphenylphosphine oxide) to stabilize lattice interactions.
  • Solvent screening : Test mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
  • Temperature gradients : Use gradient cooling (e.g., 4°C to −20°C) to induce nucleation. achieved successful crystallization via slow diffusion of hexane into a DCM solution .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention times with standards.
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values ( ).
  • Melting point : Sharp melting range (≤2°C) indicates high purity .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., viral proteases). references compound 9c binding to active sites via π-π stacking .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • ADMET prediction : SwissADME or ADMETlab to optimize logP (<5) and aqueous solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.